7-methoxy-2-oxo-2H-1,3-benzoxathiole-5-carbaldehyde

Description

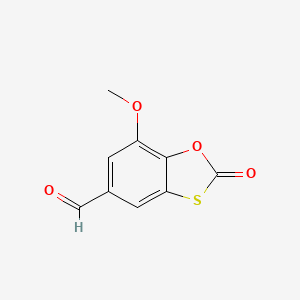

7-Methoxy-2-oxo-2H-1,3-benzoxathiole-5-carbaldehyde (CAS# 4991-69-9) is a heterocyclic organic compound featuring a benzoxathiole core (a fused benzene ring with an oxygen and sulfur atom). Key structural attributes include:

- Methoxy group (-OCH₃) at position 7, contributing electron-donating effects.

- Carbaldehyde (-CHO) at position 5, a reactive electrophilic site.

- Oxo group (=O) at position 2, stabilizing the ring via conjugation.

This compound is categorized as a research chemical, primarily employed in synthetic organic chemistry and pharmaceutical intermediate synthesis .

Properties

IUPAC Name |

7-methoxy-2-oxo-1,3-benzoxathiole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4S/c1-12-6-2-5(4-10)3-7-8(6)13-9(11)14-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKUOUCLUGYPJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)C=O)SC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2-oxo-2H-1,3-benzoxathiole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde derivatives with sulfur-containing reagents to form the benzoxathiole ring . The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 7-methoxy-2-oxo-2H-1,3-benzoxathiole-5-carbaldehyde can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted benzoxathiole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 7-methoxy-2-oxo-2H-1,3-benzoxathiole-5-carbaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions and studies .

Biology and Medicine: Its derivatives may exhibit biological activity, making it a valuable compound for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications .

Mechanism of Action

The mechanism of action of 7-methoxy-2-oxo-2H-1,3-benzoxathiole-5-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzoxathiole Derivatives

Key Structural Analogues

The benzoxathiole family includes derivatives with variations in substituents, which significantly alter physicochemical and reactive properties. Below is a comparative analysis:

Table 1: Structural and Commercial Comparison

Table 2: Substituent-Driven Property Differences

| Property | 7-Methoxy-2-oxo-...carbaldehyde | 6-Hydroxy-1,3-benzoxathiol-2-one |

|---|---|---|

| Electron Effects | Methoxy (-OCH₃) donates electrons, stabilizing the ring | Hydroxy (-OH) is electron-withdrawing via resonance |

| Reactivity | Carbaldehyde enables nucleophilic additions (e.g., Grignard reactions) | Oxo group at position 2 may participate in keto-enol tautomerism |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DCM, ethyl acetate)* | Higher solubility in polar solvents due to -OH group |

| Commercial Use | High cost, small-scale research | Bulk availability suggests industrial use |

*Inferred from solubility data of structurally related compounds in chloroform, DCM, and ethyl acetate .

Lumping Strategy for Benzoxathiole Derivatives

The lumping strategy groups compounds with analogous structures to simplify reaction networks in computational modeling. For example:

- 7-Methoxy-2-oxo-...carbaldehyde and 6-Hydroxy-1,3-benzoxathiol-2-one could be lumped as "substituted benzoxathioles" due to shared core reactivity (e.g., electrophilic substitution at position 5 or 6) .

- Differences in substituents (-CHO vs. -OH) necessitate separate treatment in reaction pathways involving nucleophilic or redox processes.

Research and Industrial Relevance

Biological Activity

7-Methoxy-2-oxo-2H-1,3-benzoxathiole-5-carbaldehyde is a unique compound with the molecular formula C₉H₆O₄S and a molecular weight of 210.21 g/mol. Its structure features a benzoxathiole ring, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound is synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with sulfur-containing reagents. Various synthetic routes can be employed to optimize yield and purity, often involving purification techniques such as recrystallization or chromatography. The aldehyde group in this compound can undergo oxidation and reduction reactions, which are crucial for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, such as enzymes and receptors. The specific mechanisms depend on the derivatives formed from this compound, as they may exhibit different pharmacological properties .

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of compounds derived from benzoxathiole. For instance, derivatives have been evaluated for their ability to inhibit programmed cell death ligand 1 (PD-L1), a critical target in cancer immunotherapy. One derivative exhibited an IC50 value of 1.8 nM in assays designed to measure PD-L1 inhibition, indicating strong antitumor potential .

Antimicrobial Properties

The compound's derivatives have also shown promising antimicrobial activity. Research indicates that modifications to the benzoxathiole structure can enhance efficacy against various bacterial strains. This suggests a broader application in developing new antimicrobial agents .

Case Studies

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors.

- Spill Management : Neutralize with sodium bisulfite solution and adsorb with inert material (vermiculite).

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.